MST-312

Telomerase Enzyme Inhibition IC50

MST-312 is the most potent small-molecule inducer of chromosomal instability (CIN) via telomere erosion, delivering ~40-fold greater HAC loss induction vs. BIBR1532 or GRN163L. With 15-20x higher potency than EGCG, it enables sustained telomerase inhibition at lower, less cytotoxic concentrations. Validated in H460 xenograft models (70% tumor reduction at 40 mg/kg) and synergistic with doxorubicin in pre-B ALL, MST-312 is the definitive telomerase inhibitor for telomere dynamics and cancer stem cell research.

Molecular Formula C20H16N2O6
Molecular Weight 380.3 g/mol
CAS No. 368449-04-1
Cat. No. B1243358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMST-312
CAS368449-04-1
SynonymsMST 312
MST-312
MST312
Molecular FormulaC20H16N2O6
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O
InChIInChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28)
InChIKeyMIQUEZGHEJGPJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MST-312 (CAS 368449-04-1) Telomerase Inhibitor: Chemically Modified EGCG Derivative for Cancer and Antiviral Research


MST-312 (CAS 368449-04-1), also known as Telomerase Inhibitor IX, is a chemically modified derivative of the green tea polyphenol epigallocatechin gallate (EGCG) . As a potent and reversible telomerase inhibitor (IC50 = 0.67 μM in a TRAP assay), MST-312 reduces the activity of telomerase in cells, leading to telomere dysfunction, DNA damage, and cell growth arrest [1][2]. Its mechanism of action is primarily attributed to its interaction with the catalytic subunit of telomerase, hTERT, where it does not decrease hTERT expression but rather inhibits its activity [3].

Why Substituting MST-312 with Generic Telomerase Inhibitors Like BIBR1532, EGCG, or GRN163L Compromises Experimental Outcomes


Telomerase inhibitors are not a homogenous class; they possess diverse chemical structures, binding modes, and mechanisms of action that result in profoundly different experimental outcomes. For example, while BIBR1532, GRN163L, EGCG, and MST-312 all inhibit telomerase, their potency, selectivity, and downstream biological effects vary significantly [1]. MST-312, a chemically modified EGCG analog, acts as a reversible inhibitor and interacts with the hTERT TEN domain in a manner distinct from BIBR1532 [2]. Substituting MST-312 with EGCG would require a 15- to 20-fold higher dose to achieve the same effect on telomere shortening, making it a less practical tool [3]. Similarly, using GRN163L, an oligonucleotide that targets the RNA template, engages a completely different molecular target (hTR) [4]. These differences are not trivial; they directly impact the selection of an appropriate tool compound for specific research questions, from telomere dynamics to synergistic drug studies.

MST-312: Quantifiable Differentiation Against Key Telomerase Inhibitor Comparators


MST-312 Exhibits >10-Fold Higher Potency in Telomerase Inhibition Compared to BIBR1532 in a Standard Biochemical Assay

In a direct biochemical comparison of telomerase inhibition, MST-312 demonstrates significantly greater potency than the established inhibitor BIBR1532. The IC50 of MST-312 was determined to be 0.23 μM, whereas BIBR1532 had an IC50 of 11.57 μM in the same assay [1]. This represents an approximately 50-fold difference in inhibitory concentration.

Telomerase Enzyme Inhibition IC50

MST-312 Induces a 40-Fold Higher Rate of Chromosomal Instability in a Functional Cellular Assay Compared to GRN163L and BIBR1532

In a functional assay measuring the mis-segregation rate of a linear human artificial chromosome (HAC), a direct readout of chromosomal instability (CIN), MST-312 was the most potent inducer of this phenotype among several telomerase inhibitors [1]. Treatment with MST-312 resulted in an approximately 40-fold increase in the loss rate of a linear HAC, a far greater effect than that observed with 6-Thio-dG, BIBR1532, or GRN163L at concentrations corresponding to their respective LC50 values [1].

Chromosomal Instability Telomere Dysfunction HAC Assay

MST-312 is 15- to 20-Fold More Potent Than Its Parent Compound EGCG in Inducing Telomere Shortening

MST-312, a chemically modified derivative of EGCG, is significantly more potent in its downstream biological effect. The effective dose required for MST-312 to induce telomere shortening was 1-2 μM, which is 15- to 20-fold lower than the effective dose required for its parent compound, EGCG [1].

Telomere Erosion EGCG Derivative Potency

MST-312 Demonstrates In Vivo Efficacy with 70% Tumor Growth Reduction in an H460 Xenograft Model at a Dose of 40 mg/kg

The in vivo activity of MST-312 has been validated in a preclinical cancer model. In an H460 non-small cell lung cancer (NSCLC) mouse xenograft model, administration of MST-312 at a dose of 40 mg/kg resulted in a 70% reduction in tumor size [1][2].

In Vivo Efficacy Xenograft Non-Small Cell Lung Cancer

MST-312 Synergistically Enhances Doxorubicin Cytotoxicity in Pre-B ALL Cells via Combined Apoptotic Effects

MST-312 exhibits a well-documented synergistic effect with the chemotherapeutic agent doxorubicin. In pre-B acute lymphoblastic leukemia (ALL) cell lines (NALM-6 and REH), the combination of MST-312 and doxorubicin synergistically enhanced cytotoxicity and apoptosis [1].

Synergy Combination Therapy Pre-B ALL

MST-312 Suppresses HSV Replication via Interference at Multiple Steps of the Viral Life Cycle

Beyond its canonical role as a telomerase inhibitor, MST-312 demonstrates unique antiviral properties. It suppresses herpes simplex virus (HSV) replication by interfering with multiple steps of the viral life cycle [1]. Specifically, MST-312 treatment reduces the number of cells displaying a cytopathic effect and the accumulation of immediate early and late viral proteins [1].

Antiviral HSV-1 HSV-2

High-Impact Application Scenarios for MST-312 Based on Validated Evidence


Investigating Telomere Dysfunction-Induced Chromosomal Instability (CIN)

MST-312 is uniquely suited as a tool compound for researchers studying chromosomal instability (CIN) triggered by telomere erosion. As demonstrated by its superior, ~40-fold increase in linear HAC loss compared to other inhibitors like GRN163L or BIBR1532, MST-312 is the most potent small-molecule inducer of this phenotype available [1]. This makes it invaluable for dissecting the mechanisms linking telomere dysfunction to genomic instability and cancer progression.

Long-Term Studies of Telomere Shortening and Cellular Senescence

For experiments requiring sustained telomerase inhibition over multiple population doublings, such as studies on telomere erosion and replicative senescence, MST-312 offers a distinct advantage over its parent compound EGCG. Its 15- to 20-fold higher potency in inducing telomere shortening allows for the use of significantly lower, less cytotoxic concentrations in long-term cell culture models, minimizing off-target effects [2].

Synergistic Combination Studies with Chemotherapeutics in Hematological Malignancies

MST-312 has been validated as a synergistic partner with doxorubicin in pre-B ALL models [3]. This evidence base makes it a rational choice for investigators exploring combination therapy strategies in leukemia and lymphoma, particularly those aimed at enhancing apoptotic responses and overcoming drug resistance through telomerase inhibition.

In Vivo Preclinical Studies in Non-Small Cell Lung Cancer (NSCLC) Xenografts

For in vivo pharmacologists, MST-312 provides a well-characterized benchmark for antitumor activity. The documented 70% tumor growth reduction in an H460 xenograft model at a defined dose of 40 mg/kg offers a clear experimental framework for validating new models, testing combinations, or comparing the efficacy of novel telomerase-targeting agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for MST-312

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.